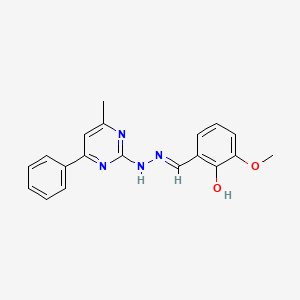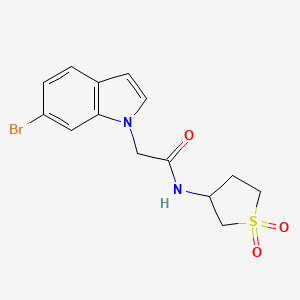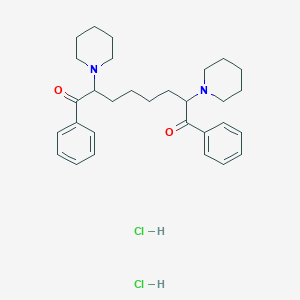![molecular formula C16H15F3N2O3 B6127197 N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6127197.png)
N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic molecule that is commonly referred to as CX-4945.
Mechanism of Action
CX-4945 exerts its pharmacological effects by binding to the ATP-binding pocket of CK2 and inhibiting its activity. This leads to the disruption of various cellular processes that are regulated by CK2, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects in cells. In addition to inhibiting CK2 activity, CX-4945 has also been shown to affect other signaling pathways involved in cell growth and survival. It has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CX-4945 in lab experiments is its specificity towards CK2. This allows researchers to selectively target CK2 activity without affecting other cellular processes. However, one of the limitations of using CX-4945 is its potential toxicity towards normal cells. It is important to carefully evaluate the dose and duration of treatment when using CX-4945 in lab experiments.
Future Directions
There are numerous future directions for the research on CX-4945. One of the areas of interest is the development of CX-4945 as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of CX-4945 in cancer patients. Another area of interest is the identification of new targets for CX-4945. Recent studies have shown that CX-4945 may also inhibit the activity of other protein kinases, such as PIM1 and AKT, which are involved in various cellular processes. Further research is needed to fully understand the potential of CX-4945 as a therapeutic agent and to identify new targets for its activity.
In conclusion, CX-4945 is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards CK2 makes it a promising therapeutic agent for cancer treatment. However, further research is needed to fully understand its pharmacological effects and to identify new targets for its activity.
Synthesis Methods
The synthesis of CX-4945 involves a multistep process that includes the reaction of various reagents and catalysts. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is then converted into the corresponding amide by reacting with cyclobutylamine. The amide is then subjected to a series of reactions, including reduction, methylation, and cyclization, to form the final product.
Scientific Research Applications
CX-4945 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of a protein kinase called casein kinase 2 (CK2), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 activity by CX-4945 has been shown to induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-cyclobutyl-2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)10-3-1-6-12(7-10)23-9-14-21-13(8-24-14)15(22)20-11-4-2-5-11/h1,3,6-8,11H,2,4-5,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOXEAFPMZCOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=COC(=N2)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-di-tert-butyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B6127118.png)
![(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)



![N-(2,4-dichlorophenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6127161.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![2-{1-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127170.png)
![1-[3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6127171.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B6127175.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6127179.png)
![2-[1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127184.png)